molecular formula C11H19NO B14512346 4-(Piperidin-1-yl)cyclohex-2-en-1-ol CAS No. 62579-10-6

4-(Piperidin-1-yl)cyclohex-2-en-1-ol

Cat. No.: B14512346
CAS No.: 62579-10-6
M. Wt: 181.27 g/mol
InChI Key: YFGLSEBKJCOKIS-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)cyclohex-2-en-1-ol is an organic compound that features a piperidine ring attached to a cyclohexene ring with a hydroxyl group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)cyclohex-2-en-1-ol is unique due to its combination of a piperidine ring and a cyclohexene ring with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

62579-10-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-piperidin-1-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2

InChI Key

YFGLSEBKJCOKIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC(C=C2)O

Origin of Product

United States

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